molecular formula C8H20ClNO B14464181 Butoxy-N,N,N-trimethylmethanaminium chloride CAS No. 73542-80-0

Butoxy-N,N,N-trimethylmethanaminium chloride

Cat. No.: B14464181
CAS No.: 73542-80-0
M. Wt: 181.70 g/mol
InChI Key: JREJKEPDSQGWQN-UHFFFAOYSA-M
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Description

Butoxy-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in detergents and other cleaning products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butoxy-N,N,N-trimethylmethanaminium chloride typically involves the quaternization of N,N,N-trimethylmethanaminium chloride with butyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N,N-trimethylmethanaminium chloride+Butyl chlorideButoxy-N,N,N-trimethylmethanaminium chloride\text{N,N,N-trimethylmethanaminium chloride} + \text{Butyl chloride} \rightarrow \text{this compound} N,N,N-trimethylmethanaminium chloride+Butyl chloride→Butoxy-N,N,N-trimethylmethanaminium chloride

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the butoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound is relatively stable to reduction, but under specific conditions, the butoxy group can be reduced using agents like lithium aluminum hydride.

    Substitution: The chloride ion in this compound can be substituted by other nucleophiles such as hydroxide, bromide, or iodide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aqueous solutions of sodium hydroxide, sodium bromide, or sodium iodide.

Major Products Formed:

    Oxidation: Butoxy-N,N,N-trimethylmethanaminium oxide.

    Reduction: Butyl-N,N,N-trimethylmethanaminium.

    Substitution: Corresponding halide salts (e.g., Butoxy-N,N,N-trimethylmethanaminium bromide).

Scientific Research Applications

Butoxy-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The primary mechanism of action of Butoxy-N,N,N-trimethylmethanaminium chloride is its ability to disrupt lipid bilayers. This property is due to its surfactant nature, which allows it to insert into lipid membranes and alter their structure. The compound targets the lipid components of cell membranes, leading to increased permeability and potential cell lysis.

Comparison with Similar Compounds

  • Tetramethylammonium chloride
  • Tetraethylammonium chloride
  • Trimethylphenylammonium chloride

Comparison: Butoxy-N,N,N-trimethylmethanaminium chloride is unique due to the presence of the butoxy group, which enhances its surfactant properties compared to other quaternary ammonium compounds. This makes it more effective in applications requiring strong detergency and emulsification. Additionally, the butoxy group provides increased hydrophobicity, which can be advantageous in certain industrial and research applications.

Properties

CAS No.

73542-80-0

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

IUPAC Name

butoxymethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C8H20NO.ClH/c1-5-6-7-10-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

JREJKEPDSQGWQN-UHFFFAOYSA-M

Canonical SMILES

CCCCOC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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